molecular formula C11H14N2O3 B12854556 Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate

Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate

Cat. No.: B12854556
M. Wt: 222.24 g/mol
InChI Key: YYJHLDCSSXMDJV-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrrolopyridine ring .

Scientific Research Applications

Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is unique due to its specific functional groups and the resulting biological activities. Its hydroxyl and ester groups contribute to its distinct chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 7-hydroxy-6-methyl-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate

InChI

InChI=1S/C11H14N2O3/c1-3-16-11(15)13-5-8-4-12-7(2)10(14)9(8)6-13/h4,14H,3,5-6H2,1-2H3

InChI Key

YYJHLDCSSXMDJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2=CN=C(C(=C2C1)O)C

Origin of Product

United States

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